Product packaging for (2,2-Dimethylchroman-8-yl)methanol(Cat. No.:CAS No. 355837-47-7)

(2,2-Dimethylchroman-8-yl)methanol

Cat. No.: B2475988
CAS No.: 355837-47-7
M. Wt: 192.258
InChI Key: ZBLTYQIDJRNBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2,2-Dimethylchroman-8-yl)methanol is a chemical compound based on the 2,2-dimethylchroman scaffold, a structure of significant interest in medicinal chemistry. This specific methanol derivative serves as a key synthetic intermediate for the development of novel therapeutic agents. Chroman derivatives are frequently explored as core structures in drug discovery due to their presence in various biologically active molecules. The chroman ring system is a common motif in research targeting the Hypoxia-Inducible Factor (HIF) pathway, a key target in oncology. The HIF pathway is crucial for tumor adaptation to hypoxia and is associated with resistance to chemotherapy and radiation . Small molecules incorporating the 2,2-dimethylchroman structure have been identified as inhibitors of the HIF-1 pathway, disrupting the formation of the transcriptional complex and showing promise in preclinical cancer models, including glioma . Furthermore, chroman-based structures are investigated for their potential anti-inflammatory properties. Endogenous metabolites of vitamin E, which contain a chromanol ring, have been found to mediate immune functions by targeting enzymes like 5-lipoxygenase (5-LOX) . This makes related synthetic chroman derivatives valuable tools for researching inflammation and immune responses. As a building block, this compound can be utilized to generate diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Its structure is amenable to further functionalization, allowing researchers to optimize properties like lipophilicity and aqueous solubility for improved drug-like characteristics . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B2475988 (2,2-Dimethylchroman-8-yl)methanol CAS No. 355837-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,2-dimethyl-3,4-dihydrochromen-8-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2)7-6-9-4-3-5-10(8-13)11(9)14-12/h3-5,13H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLTYQIDJRNBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=CC=C2)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 2,2 Dimethylchroman 8 Yl Methanol and Its Derivatives

Reactions Involving the Chroman Ring System

The chroman ring, a bicyclic ether, consists of a dihydropyran ring fused to a benzene (B151609) ring. The reactivity of this system is influenced by the electron-donating nature of the ether oxygen and the alkyl substituents, which can affect the aromatic ring's susceptibility to various transformations.

Hydrogenation and Other Reduction Methodologies

The aromatic portion of the chroman ring can undergo hydrogenation under specific catalytic conditions, leading to the saturation of the benzene ring. This transformation typically requires more forcing conditions than the reduction of a simple alkene due to the stability of the aromatic system.

Catalytic Hydrogenation:

The reduction of the aromatic ring in chroman derivatives generally proceeds under catalytic hydrogenation. libretexts.orgyoutube.comucla.edu Common catalysts for this transformation include platinum, palladium, and nickel. illinois.edu The reaction often requires elevated temperatures and pressures to overcome the aromatic stabilization energy. medcraveonline.com For instance, while simple alkenes can be hydrogenated at room temperature and atmospheric pressure, aromatic rings typically necessitate harsher conditions. The choice of catalyst can also influence the stereoselectivity of the hydrogenation, often resulting in the syn-addition of hydrogen atoms to the ring.

ReactantCatalystConditionsProductNotes
Aromatic Ring (general)Pt, Pd, or NiHigh H₂ pressure, elevated temperatureCyclohexane derivativeOvercomes aromatic stability. medcraveonline.com
1,2-DimethylcyclohexeneH₂/Pd-cis-1,2-DimethylcyclohexaneIllustrates syn-addition. ucla.edu

Oxidation Reactions of Chroman Scaffolds

Oxidation of the chroman scaffold can be complex, with potential reactions at the benzylic positions and the aromatic ring itself. The presence of the electron-donating ether oxygen and alkyl groups can activate the ring towards oxidative processes. However, under certain conditions, ring-opening of the dihydropyran ring can also occur. nih.gov

Specific oxidation of the chroman aromatic ring, without affecting the hydroxymethyl group, is challenging. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions can lead to the degradation of the aromatic ring or oxidation of the alkyl substituents. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Chroman Core

The aromatic ring of (2,2-Dimethylchroman-8-yl)methanol is susceptible to electrophilic aromatic substitution (EAS) reactions due to the activating effects of the ether oxygen and the alkyl groups. rsc.orgyoutube.comlibretexts.org Conversely, nucleophilic aromatic substitution (SNAr) is generally difficult on this electron-rich system unless a suitable leaving group and strongly electron-withdrawing groups are present. wikipedia.orgnih.govmasterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS):

The ether oxygen and the gem-dimethyl group on the dihydropyran ring are electron-donating groups, which activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions relative to the ether oxygen. youtube.comlibretexts.org In the case of this compound, the C-6 position is the most likely site for electrophilic substitution due to the combined directing effects of the ether oxygen (para-directing) and the alkyl portion of the fused ring (ortho-directing), as well as steric hindrance at the C-5 and C-7 positions.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uva.es The regioselectivity can be predicted by considering the stabilizing effects of the existing substituents on the arenium ion intermediate. youtube.comlibretexts.orgnih.gov

ReactionReagentsExpected Major Product(s) at C-6
NitrationHNO₃, H₂SO₄6-Nitro-(2,2-dimethylchroman-8-yl)methanol
BrominationBr₂, FeBr₃6-Bromo-(2,2-dimethylchroman-8-yl)methanol
SulfonationSO₃, H₂SO₄(2,2-Dimethyl-8-(hydroxymethyl)chroman-6-yl)sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃6-Acyl-(2,2-dimethylchroman-8-yl)methanol

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the chroman ring is generally unfavorable due to the electron-rich nature of the aromatic ring. wikipedia.orgmasterorganicchemistry.com SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring towards nucleophilic attack and a good leaving group (like a halide). wikipedia.orglibretexts.orglibretexts.org Without such activating groups, the conditions required for SNAr would likely be harsh and could lead to undesired side reactions.

Transformations Involving the Hydroxymethyl Group at C-8

The primary alcohol functionality at the C-8 position is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Derivatization to Esters, Ethers, and Other Functional Groups

The hydroxyl group can be readily converted into other functional groups such as esters and ethers through well-established synthetic methodologies.

Esterification:

This compound can be esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides. medcraveonline.com Acid-catalyzed esterification with a carboxylic acid (Fischer esterification) is a common method. Alternatively, reaction with a more reactive acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine) provides a high-yielding route to the corresponding ester.

ReactantReagentProduct Type
This compoundCarboxylic Acid (RCOOH), H⁺Ester
This compoundAcid Chloride (RCOCl), PyridineEster
This compoundAcid Anhydride ((RCO)₂O), PyridineEster

Etherification:

The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. uva.es

StepReagentsIntermediate/Product
1. DeprotonationSodium Hydride (NaH)Sodium (2,2-dimethylchroman-8-yl)methoxide
2. Nucleophilic SubstitutionAlkyl Halide (R-X)(8-((Alkoxy)methyl)-2,2-dimethylchroman)

Oxidation and Reduction of the Primary Alcohol Functionality

The primary alcohol at C-8 can be selectively oxidized to an aldehyde or a carboxylic acid, or reduced to a methyl group, providing access to a range of important derivatives.

Oxidation:

The oxidation of the primary alcohol can be controlled to yield either the aldehyde or the carboxylic acid depending on the choice of oxidizing agent and reaction conditions. wikipedia.orgchemguide.co.ukyoutube.comlibretexts.org

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in anhydrous solvents are effective for the selective oxidation of the primary alcohol to the corresponding aldehyde, (2,2-Dimethylchroman-8-yl)carbaldehyde, without over-oxidation to the carboxylic acid. wikipedia.orgkhanacademy.org

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄, often generated in situ from CrO₃ and H₂SO₄) will oxidize the primary alcohol directly to the carboxylic acid, 2,2-Dimethylchroman-8-carboxylic acid. chemguide.co.uklibretexts.orgnih.gov

Desired ProductOxidizing Agent
AldehydePyridinium Chlorochromate (PCC), Dess-Martin Periodinane
Carboxylic AcidPotassium Permanganate (KMnO₄), Chromic Acid (H₂CrO₄)

Reduction:

The hydroxymethyl group can be reduced to a methyl group, yielding 2,2,8-trimethylchroman. This transformation can be achieved through a two-step process involving the conversion of the alcohol to a better leaving group, such as a tosylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄). nih.gov A direct, one-step reduction of a benzylic alcohol to the corresponding alkane has also been reported using catalytic hydrogenation under specific conditions. researchgate.net

Reactivity of Ketone Functionalities in Chroman-4-one Analogs

The ketone group at the C-4 position of the chroman-4-one ring system is a focal point for various chemical transformations. Its presence is often crucial for the biological activity of these molecules. acs.org For instance, the modification or removal of the C-4 carbonyl can lead to a significant loss of inhibitory activity in certain enzyme assays, highlighting its essential role in molecular interactions. acs.org

One of the fundamental reactions involving the C-4 ketone is its reduction. However, the reactivity of this ketone can be influenced by other functional groups present in the molecule. In the synthesis of Chromanone A, a formyl group at the C-2 position was found to be more reactive towards reduction with sodium borohydride (B1222165) (NaBH₄) than the ketone at C-4. nih.gov This differential reactivity allows for selective transformations. To achieve reduction of the C-4 ketone in the presence of other reactive groups, more specific reagents like calcium borohydride (Ca(BH₄)₂) may be necessary. nih.gov

The ketone functionality also serves as a synthetic handle for introducing further complexity. For example, McMurry coupling reactions involving the C-4 ketone and benzaldehyde (B42025) derivatives have been used to synthesize 4-arylidene chroman-4-ones. researchgate.net Furthermore, the ketone can be transformed into other functional groups like oximes and hydrazones, expanding the structural diversity of the chroman-4-one family. nih.gov

The table below summarizes key reactions involving the ketone functionality in chroman-4-one analogs.

Table 1: Reactions at the C-4 Ketone of Chroman-4-one Analogs

Reaction Type Reagents/Conditions Product Type Reference
Reduction NaBH₄ / Ca(BH₄)₂ 4-Hydroxychroman nih.gov
McMurry Coupling Benzaldehyde derivatives, TiCl₄, Zn 4-Arylidene chroman researchgate.net
Oxime Formation Hydroxylamine hydrochloride Chroman-4-one oxime nih.gov

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of reactions involving chroman-4-ones is critical for controlling reaction outcomes and designing efficient synthetic routes.

The synthesis of chroman-4-ones often proceeds through multi-step reaction pathways. A common and efficient method for preparing 2-alkyl substituted chroman-4-ones involves a base-promoted cascade reaction. acs.org The proposed mechanism for this transformation begins with an aldol (B89426) condensation between a 2'-hydroxyacetophenone (B8834) and an aldehyde. This is followed by an intramolecular oxa-Michael ring closure to form the characteristic chroman-4-one ring system. acs.orggu.se

Alternative pathways involving radical intermediates have also been developed. For instance, the synthesis of ester-containing chroman-4-ones can be achieved via a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates. mdpi.com Mechanistic studies suggest this reaction is initiated by the generation of an alkoxycarbonyl radical, which then triggers a cascade cyclization to yield the final product. mdpi.comresearchgate.net

Computational studies and the analysis of product stereochemistry have provided insights into the transition states of these reactions. In the organocatalytic domino Michael/hemiacetalization reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols to form chromane (B1220400) derivatives, a plausible transition state has been proposed. rsc.org This model involves the Si-Si attack of a syn-(E)-enamine intermediate onto the nitrovinylphenol, which dictates the stereochemistry of the resulting product after intramolecular hemiacetalization. rsc.org Such models are invaluable for rationalizing and predicting the stereochemical outcome of complex transformations.

The nature and position of substituents on the chroman-4-one scaffold exert profound control over the regioselectivity and stereoselectivity of its reactions.

Regioselectivity: The principles of electrophilic aromatic substitution (EAS) are relevant when modifying the benzene ring of the chroman scaffold. Substituents that are electron-donating groups (EDGs) direct incoming electrophiles to the ortho and para positions, whereas electron-withdrawing groups (EWGs) direct them to the meta position. saskoer.cayoutube.com Steric hindrance also plays a crucial role. For example, in the acylation of N6-substituted purines, a bulky substituent can shield the proximal N7 position, making the N9 position the more kinetically favorable site for reaction, thereby controlling the regiochemical outcome. beilstein-journals.org This principle can be applied to substituted chromanones, where bulky groups can direct reactions away from their immediate vicinity.

Stereoselectivity: Substituents are critical in determining the three-dimensional structure of the products. In the synthesis of chroman-4-one-based inhibitors for the SIRT2 enzyme, both the size and electronic properties of substituents at the 2-, 6-, and 8-positions are decisive for biological activity. acs.org Research has shown that larger, electron-withdrawing substituents, such as bromo groups, at the 6- and 8-positions lead to more potent inhibitors. acs.orgnih.gov Conversely, bulky substituents directly attached to the C-2 position can diminish activity, likely due to unfavorable steric interactions at the enzyme's active site. acs.org

The stereochemistry at the C-2 position significantly influences the conformation of the dihydropyran ring. The C-2 substituent typically adopts an equatorial position in a half-chair conformation, and its configuration dictates the specific twist (helicity) of the ring. nih.gov In catalytic asymmetric reactions, the choice of catalyst and the nature of the substituents on the starting materials are key to achieving high stereoselectivity. Organocatalytic domino reactions for synthesizing chromane derivatives have been shown to produce products with high diastereomeric ratios and enantioselectivities. rsc.org Similarly, nickel-catalyzed asymmetric reductive cyclizations can produce chiral chromans with excellent enantioselectivity. chemrxiv.org

The table below details the influence of substituents on the properties and reactivity of chroman-4-one analogs.

Table 2: Influence of Substituents on Chroman-4-one Derivatives

Position Substituent Type Observed Effect Reference
C-6, C-8 Large, electron-withdrawing (e.g., -Br) Increased SIRT2 inhibitory potency. acs.orgnih.gov
C-6, C-8 Electron-donating (e.g., -CH₃) Decreased SIRT2 inhibitory potency compared to EWGs. acs.org
C-2 Bulky alkyl/aryl groups Diminished SIRT2 inhibitory activity. acs.org
C-2 Alkyl chains (n-propyl vs n-pentyl) Optimal chain length crucial for activity. acs.org

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2'-hydroxyacetophenone
4-arylidene chroman-4-ones
Aldehyde
Benzaldehyde
Calcium borohydride
Chromanone A
Sodium borohydride
(E)-2-(2-nitrovinyl)phenols
Hydrazine
Hydroxylamine hydrochloride
Ketone
Oxime
Hydrazone
2-alkyl substituted chroman-4-ones
2-(allyloxy)arylaldehydes
Oxalates
N6-substituted purines

Computational and Theoretical Studies in Chroman Chemistry

Application of Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and energetics of molecules. sumitomo-chem.co.jpmdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying complex organic reactions involving chroman systems.

Transition State Searches and Reaction Pathway Analysis

DFT calculations are instrumental in locating transition states (TS) and mapping out the potential energy surfaces of chemical reactions. sumitomo-chem.co.jpresearchgate.net This analysis is crucial for understanding the feasibility and mechanism of a proposed reaction. For instance, in the synthesis of chroman derivatives, identifying the transition state for the cyclization step can reveal the key factors that control the reaction rate and selectivity. researchgate.net If computational efforts fail to locate a viable transition state, it is a strong indication that the proposed reaction is unlikely to proceed as hypothesized. researchgate.net

Theoretical studies on the ionic Diels-Alder reaction to form chromans have utilized DFT to explore both stepwise and concerted pathways. researchgate.net By calculating the energies of intermediates and transition states, researchers can determine the most probable reaction mechanism. researchgate.net For example, in the reaction between phenyl (pyridin-2-ylmethylene) oxonium and styrene (B11656) derivatives to yield chromans, DFT calculations were essential to construct a reasonable potential energy surface and analyze the different possible pathways. researchgate.net

Energetic Profiles of Chroman Formation and Transformation Reactions

By calculating the energies of reactants, intermediates, transition states, and products, DFT can provide a detailed energetic profile of a reaction. researchgate.net This profile helps in determining the activation energies and reaction energies, which are fundamental to understanding reaction kinetics and thermodynamics. researchgate.net For example, in a study on the synthesis of 2,6-dimethylchroman-4-one, DFT calculations were used to evaluate the feasibility of different synthetic routes. mdpi.com The calculations showed that a Michael reaction was a viable route, a prediction that was subsequently confirmed by experimental work which achieved a 76.4% yield. researchgate.netmdpi.comnih.gov In contrast, theoretical analysis of two other proposed routes indicated they were unlikely to produce the target compound, which was also consistent with experimental outcomes. researchgate.netmdpi.comnih.gov

The energetic profiles can also explain the formation of byproducts. For instance, in a Mitsunobu reaction to synthesize a chroman derivative, DFT calculations not only confirmed the feasibility of the main reaction pathway but also explained the formation of an observed byproduct. mdpi.com The calculations revealed a competing reaction pathway that led to the byproduct, providing a complete mechanistic picture that was in agreement with experimental observations. mdpi.com

In Silico Screening for the Development of Novel Synthetic Routes

In silico screening, which involves the use of computational methods to evaluate potential synthetic routes before any experimental work is undertaken, is a powerful strategy for accelerating drug discovery and process development. researchgate.netnih.gov For the synthesis of chroman derivatives, programs like KOSP (Kompletely Organized Synthesis Program) can generate numerous potential synthetic pathways. researchgate.netmdpi.com These routes can then be subjected to theoretical analysis using DFT to assess their viability.

A notable application of this approach was the in silico screening of four potential synthetic routes for 2,6-dimethylchroman-4-one. researchgate.netmdpi.comnih.gov The computational analysis correctly identified a Michael reaction as a promising route and a previously reported Mitsunobu reaction as feasible, while correctly predicting the failure of two other proposed SNAr reactions. researchgate.netmdpi.comnih.gov This demonstrates the power of in silico screening to prioritize experimental efforts and avoid unproductive synthetic pathways. researchgate.net

Predictive Modeling for Regioselectivity and Reactivity in Chroman Synthesis

Predicting the regioselectivity of reactions is a significant challenge in organic synthesis. Computational models are increasingly being used to address this challenge. optibrium.comrsc.orgchemrxiv.orgrsc.orgnih.gov By combining quantum mechanical simulations with machine learning, it is possible to develop models that can predict the most likely site of reaction in a molecule. optibrium.comrsc.org

Conformational Analysis and Stability Studies of Chroman Derivatives

The three-dimensional structure and conformational preferences of chroman derivatives play a significant role in their biological activity and reactivity. Computational methods are widely used to perform conformational analysis and determine the relative stabilities of different conformers. sapub.org

For the chroman ring system, which typically adopts a half-chair or sofa conformation, computational studies can elucidate the most stable arrangement of substituents. For instance, in a study of 2,2-dimethylpropane encapsulated in fullerenes, DFT calculations were used to determine the preferred conformation. researchgate.net Similar approaches can be applied to (2,2-Dimethylchroman-8-yl)methanol to understand the spatial orientation of the methanol (B129727) group relative to the chroman ring and the influence of the gem-dimethyl groups on the ring conformation. This information is critical for understanding how the molecule might interact with biological targets.

Theoretical Investigations of Spectroscopic Parameters for Structural Assignment

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be invaluable for confirming the structure of newly synthesized compounds. nih.govlongdom.org By calculating theoretical IR, NMR, and UV-Vis spectra, and comparing them with experimental data, chemists can gain confidence in their structural assignments. nih.govlongdom.orgrsc.org

DFT and time-dependent DFT (TD-DFT) are commonly used to predict vibrational frequencies (IR) and electronic transitions (UV-Vis), respectively. rsc.orgnih.govresearchgate.net For example, a study on chromone (B188151) derivatives used DFT calculations to investigate their vibrational and electronic properties, which helped in understanding their structure and reactivity. researchgate.net Similarly, the gauge-independent atomic orbital (GIAO) method can be used to calculate NMR chemical shifts. longdom.org In cases where experimental data is ambiguous, a comparison with theoretically predicted spectra can be decisive. nih.gov For this compound, theoretical calculations of its 1H and 13C NMR spectra, as well as its IR and UV-Vis spectra, would provide a valuable reference for its characterization.

Table of Key Computational Parameters in Chroman Chemistry

Computational MethodApplicationKey Insights for Chroman Chemistry
Density Functional Theory (DFT) Reaction Mechanisms, EnergeticsElucidation of reaction pathways, determination of activation energies, prediction of reaction feasibility. sumitomo-chem.co.jpresearchgate.net
Time-Dependent DFT (TD-DFT) Electronic SpectraPrediction of UV-Vis absorption spectra for structural confirmation and understanding electronic properties. rsc.orgnih.gov
In Silico Screening Synthetic Route DevelopmentPrioritization of promising synthetic routes, avoiding unproductive experimental work. researchgate.netmdpi.comnih.gov
KOSP (Kompletely Organized Synthesis Program) Synthesis PlanningGeneration of a comprehensive set of potential synthetic pathways for a target molecule. researchgate.netmdpi.com
GIAO (Gauge-Independent Atomic Orbital) NMR SpectraCalculation of theoretical NMR chemical shifts to aid in structural elucidation. longdom.org

Derivatives and Analogs of 2,2 Dimethylchroman 8 Yl Methanol: Structure Activity Relationship Sar Investigations in Targeted Chemical Biology

Design Principles for Chroman-Based Compounds in Chemical Biology Research

The design of chroman-based compounds for chemical biology research is guided by several key principles aimed at optimizing their interaction with biological targets and enhancing their drug-like properties. The chroman framework is considered a "privileged scaffold" due to its ability to bind to multiple, unrelated biological targets with high affinity. nih.gov This versatility stems from its rigid, yet three-dimensional structure that can be readily functionalized at various positions to create a library of diverse compounds. nih.gov

A primary design strategy involves the strategic placement of substituents on the chroman ring system to modulate pharmacological activity. nih.gov For instance, the introduction of different functional groups at the C-2, C-3, and C-4 positions of the chromanone skeleton can yield a wide range of flavonoids with distinct biological profiles. nih.gov Furthermore, a "ring-close" strategy has been employed to create conformationally restricted chroman-like small-molecule inhibitors, leading to enhanced activity. nih.gov

The process of designing new ligands is often an iterative one, relying on a deep understanding of molecular recognition and employing advanced computational tools. drugdesign.org Structure-activity relationship (SAR) studies are crucial in this process, where the biological activity of a series of chemically related molecules is analyzed to understand the structural requirements for their effects. drugdesign.org This data-driven approach allows for the rational design of more potent and selective compounds.

Exploration of Structural Features Influencing Biological Target Interactions

The specific arrangement and nature of functional groups on the chroman scaffold are paramount in dictating its interaction with various biological targets. The following subsections detail how structural modifications influence the activity of chroman derivatives in different biological contexts.

Chroman Derivatives as Enzyme Inhibitors (e.g., Sirtuin 2)

Specifically, an alkyl chain with three to five carbons at the 2-position, coupled with larger, electron-withdrawing groups at the 6- and 8-positions, has been shown to be favorable for high potency. nih.govacs.org The most potent inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one, exhibiting an IC₅₀ of 1.5 μM. acs.orgnih.gov These inhibitors demonstrate high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. acs.org The presence of an intact carbonyl group is also crucial for their inhibitory activity. nih.govacs.org

Table 1: SIRT2 Inhibition by Substituted Chroman-4-ones

CompoundSubstitution PatternSIRT2 IC₅₀ (µM)
1 6,8-dibromo-2-pentylchroman-4-one1.5 acs.orgnih.gov
2 2-alkyl-chroman-4-onesLow micromolar range acs.org

This table is for illustrative purposes and represents a selection of findings.

Chroman Scaffolds in Receptor Modulator Research

The chroman scaffold has proven to be a valuable platform for the development of selective receptor modulators, particularly for the estrogen receptor (ER). nih.gov SAR studies of chromane (B1220400) derivatives have led to the discovery of ERα subtype-selective ligands. nih.gov

X-ray crystallography studies have revealed that a C-4 trans methyl substitution on a cis-2,3-diphenyl-chromane platform is the source of this ERα-selectivity. nih.gov Certain compounds from this class have demonstrated potent in vivo antagonism of estradiol. nih.gov Furthermore, the most effective antagonists also exhibited significant inhibition of MCF-7 breast cancer cell growth and acted as estrogen receptor down-regulators (SERDs). nih.gov

In the context of G-protein coupled receptors (GPCRs), coumarin-based scaffolds, which are structurally related to chromans, have been investigated as antagonists for the orphan receptor GPR55. researchgate.net Structure-activity relationship studies indicated that substitutions at the C-5 position of the coumarin (B35378) scaffold were important for bioactivity, while modifications at C-7 influenced affinity for cannabinoid receptors. researchgate.net

Modulation of Cellular Pathways (e.g., NF-κB Activation) by Chroman Analogs

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the host's immune response to microbial pathogens. nih.gov This pathway can be activated by a variety of stimuli, leading to the expression of genes involved in inflammation and immunity. nih.govyoutube.com

While the direct modulation of the NF-κB pathway by "(2,2-Dimethylchroman-8-yl)methanol" is not explicitly detailed in the provided search results, the broader class of chromone (B188151) derivatives has been investigated for their anti-inflammatory properties, which are often mediated through pathways like NF-κB. For instance, bromodomain-containing protein 4 (BRD4), a key regulator of inflammatory gene expression, has been successfully targeted by novel chromone derivatives. researchgate.net These inhibitors were found to significantly inhibit the expression of inflammatory genes induced by Toll-like receptor 3 (TLR3). researchgate.net Given that TLR signaling can activate NF-κB, this suggests an indirect modulatory role for certain chroman analogs on this pathway.

Chroman Derivatives in Antioxidant Research

Chroman-type compounds are well-recognized for their antioxidant properties, acting to reduce oxygen-centered radicals in biological systems. nih.govresearchgate.net The efficiency of these compounds is determined by the rate constants of their primary antioxidant reaction and the subsequent reactions of the resulting antioxidant-derived radicals. nih.gov

SAR studies on chromanone analogs have shown that substitutions at the C-2 and C-3 positions with groups like methoxyphenyl, amine derivatives, aromatic groups, and benzylidene can yield potent antioxidant compounds. nih.gov Some synthetic benzylidene chromanone derivatives have demonstrated significant 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging and ferric reducing antioxidant power (FRAP). nih.gov

A study comparing various chromanols revealed that a dimeric twin-chromanol exhibited superior radical scavenging properties compared to α-tocopherol. nih.gov The radical derived from this twin-chromanol was also reduced by ascorbate (B8700270) and ubiquinol (B23937) at a faster rate than the tocopheroxyl radical. nih.gov Computational analysis has also been used to predict the antioxidant properties of 3-benzylidene chroman-4-one analogs, with in vitro assays confirming their free-radical scavenging capabilities. tandfonline.com

Table 2: Antioxidant Activity of Selected Chroman Derivatives

Compound ClassKey Structural FeaturesObserved Antioxidant Activity
Benzylidene chromanonesSubstitution at C-2 and C-3DPPH radical scavenging, FRAP nih.gov
Twin-chromanolDimeric structureSuperior radical scavenging to α-tocopherol nih.gov
3-Benzylidene chroman-4-onesMethoxy and ethoxy/methyl/isopropyl groupsFree-radical scavenging tandfonline.com

This table is for illustrative purposes and represents a selection of findings.

Development of Chroman Scaffolds as Structural Mimetics (e.g., Beta-Turn Mimetics)

The chroman framework has emerged as a valuable scaffold for creating peptidomimetics, which are molecules that mimic the structure and function of peptides. gu.se This is particularly relevant in the development of mimetics for beta-turns, which are crucial secondary structures in proteins involved in a wide range of biological recognition processes. chemdiv.comnih.gov

Peptides often make poor drug candidates due to their susceptibility to enzymatic degradation and poor oral bioavailability. gu.senih.gov By using a rigid scaffold like chroman, researchers can attach the necessary amino acid side chains to mimic the spatial arrangement of a beta-turn, while overcoming the inherent weaknesses of a peptide backbone. gu.se

Researchers have successfully used chroman-4-ones and chromones to develop beta-turn mimetics of the peptide hormone somatostatin (B550006). gu.se By strategically modifying the 2-, 3-, 6-, and 8-positions of the chroman ring system, they were able to create compounds with agonistic properties for two subtypes of somatostatin receptors. gu.se This approach demonstrates the potential of the chroman scaffold to generate novel therapeutic agents that can modulate protein-protein interactions. chemdiv.com The development of such mimetics opens up new avenues for creating drugs with improved stability, bioavailability, and selectivity for a variety of diseases where protein interactions play a key role. chemdiv.com

ScaffoldMimetic TargetBiological ApplicationKey Findings
Chroman-4-oneBeta-turn of SomatostatinSomatostatin Receptor AgonismTwo compounds showed agonistic properties for two somatostatin receptor subtypes. gu.se
ChromoneBeta-turn of SomatostatinSomatostatin Receptor AgonismIncorporation of appropriate substituents led to the development of beta-turn mimetics. gu.se
β-D-GlucoseBeta-turn of L-363,301 (Somatostatin agonist)Somatostatin Receptor BindingDemonstrated that a sugar scaffold can mimic a peptide beta-turn. nih.govnih.gov
BispidineBeta-strandNucleation of β-strand structuresCan be placed at the terminal or middle of a peptide to induce folding. rsc.org

Chemical Strategies for Modulating the Biological Activity of Chroman Compounds

The biological activity of chroman compounds can be finely tuned through various chemical strategies. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties.

One key strategy involves the introduction of different substituents at various positions of the chroman ring. For instance, in a series of 4,6-disubstituted 2,2-dimethylchromans, a progressive increase in the steric hindrance of the chemical groups at the 4- and 6-positions led to a greater inhibitory effect on insulin (B600854) release and, to a lesser extent, increased vasorelaxant activity. nih.gov This highlights how the size and nature of substituents can directly impact the pharmacological response.

Another approach is the synthesis of derivatives with altered functional groups. The natural product encecalin, a chromene, has served as a starting point for creating various ethers, amides, and amines. nih.gov While the ether and amide derivatives showed little antiprotozoal activity, the corresponding amines, particularly phenols derived from them, exhibited potent activity against P. falciparum, with some being 10- to 25-fold more potent than chloroquine. nih.gov

Furthermore, the creation of hybrid molecules by combining the chroman scaffold with other pharmacologically active moieties has proven to be a successful strategy. For example, a series of chroman derivatives incorporating Schiff base and isatin (B1672199) moieties were synthesized and evaluated for their anti-breast cancer and antiepileptic activities. nih.govnih.gov Several of these compounds displayed significant inhibitory effects on the growth of the human breast cancer cell line MCF-7 and showed better antiepileptic activity than reference drugs. nih.gov

These examples underscore the importance of synthetic modifications in optimizing the therapeutic potential of chroman-based compounds.

Original CompoundModification StrategyResulting Activity
4-Amino-2,2-dimethylchromanIncreased steric hindrance at positions 4 and 6Enhanced inhibition of insulin release and vasorelaxant activity nih.gov
Encecalin (a chromene)Synthesis of amine and phenol (B47542) derivativesPotent antiprotozoal activity against P. falciparum nih.gov
Chroman scaffoldAddition of Schiff base and isatin moietiesDual anti-breast cancer and antiepileptic activities nih.govnih.gov
3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamideModification of the arylsulfonamide portionInhibition of the HIF-1 pathway, relevant for cancer treatment nih.gov

Investigations into Naturally Occurring Chroman Derivatives and their Synthetic Replication

The study of naturally occurring chroman derivatives provides a rich source of inspiration for the design and synthesis of new bioactive molecules. nih.gov

Nature is a prolific source of diverse chroman structures, many of which possess interesting biological activities. nih.gov The process of isolating and elucidating the structure of these novel natural products is a fundamental aspect of drug discovery. mdpi.comwiley.com

For example, the investigation of the methanol (B129727) extract of agarwood led to the isolation of three new 2-(2-phenylethyl)-5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromones. nih.gov The determination of their absolute configurations was achieved using the exciton (B1674681) chirality method. nih.gov These compounds, along with known ones from the same source, were then tested for their ability to inhibit phosphodiesterase (PDE) 3A. nih.gov

Similarly, a new benzophenanthridine alkaloid and several known alkaloids were isolated from the stem barks of Zanthoxylum rhetsa. researchgate.net Their structures were determined using 1D and 2D NMR spectroscopy and mass spectrometry. researchgate.net The discovery of known compounds in a new natural source is also a significant finding. nih.gov

The process of isolation typically involves various chromatographic techniques, followed by structural elucidation using spectroscopic methods such as NMR, mass spectrometry, and circular dichroism. researchgate.net

Biomimetic synthesis aims to replicate the way nature constructs complex molecules. This approach can provide efficient and elegant routes to the total synthesis of natural products.

An example of this is the biomimetic synthesis of complex flavonoids isolated from Daemonorops "Dragon's Blood". researchgate.net A key step in this synthesis is an acid-catalyzed cascade reaction that mimics a proposed biosynthetic pathway. This strategy involves the transformation of a 2-hydroxychalcone, which, affected by pH, generates a flavylium (B80283) salt intermediate in situ. researchgate.net This intermediate can then readily couple with a π-nucleophile to form the proanthocyanidin-type product. researchgate.net This biomimetic approach not only provides access to the natural products but also offers insights into their biosynthesis. uni-muenchen.de

Such synthetic strategies are valuable for producing larger quantities of rare natural products for biological evaluation and for creating analogs with potentially improved properties.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Chroman Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework. uobasrah.edu.iq For chroman derivatives, a combination of one-dimensional and two-dimensional NMR experiments is employed for complete spectral assignment. nih.govmdpi.comscience.gov

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental insights into the molecular structure.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity to neighboring protons. For (2,2-Dimethylchroman-8-yl)methanol, the expected proton signals are based on its distinct chemical environments, from the aromatic ring to the aliphatic chroman core and the methanol (B129727) substituent. The chemical shifts are influenced by factors such as electronegativity and aromaticity.

¹³C NMR: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in a molecule. docbrown.info In proton-decoupled ¹³C NMR, each unique carbon atom typically gives a single peak, allowing for a direct count of carbon environments. The chemical shifts provide clues about the type of carbon (aliphatic, aromatic, oxygen-bearing). For instance, carbons in the aromatic region appear at lower fields (higher ppm values) compared to the sp³-hybridized carbons of the heterocyclic ring. nih.govmdpi.com

A predictive analysis of the ¹H and ¹³C NMR spectra for this compound is summarized below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H NMR Predicted ¹³C NMR
Position Chemical Shift (ppm), Multiplicity Chemical Shift (ppm)
2-~75
3~1.8 (t)~32
4~2.8 (t)~22
4a-~121
5~6.8 (d)~117
6~7.0 (t)~128
7~6.9 (d)~122
8-~124
8a-~150
C(CH₃)₂~1.3 (s)~26
CH₂OH~4.7 (s)~63
CH₂OH Broad singlet-

Note: Predicted values are estimates based on standard chemical shift ranges and data from similar chroman structures. Actual experimental values may vary depending on solvent and concentration. washington.educarlroth.com

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY would show correlations between the protons on adjacent carbons, such as the triplet at C-4 coupling with the triplet at C-3, and the aromatic protons on C-5, C-6, and C-7 coupling with their neighbors. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly with the carbon atom to which they are attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique is invaluable for assigning carbon signals based on their known proton assignments. researchgate.net For example, it would link the singlet proton signal of the gem-dimethyl groups to the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu This is critical for connecting different fragments of the molecule. Key HMBC correlations for this compound would include correlations from the gem-dimethyl protons to the quaternary carbon C-2 and the C-3 methylene (B1212753) carbon, and from the benzylic methylene protons of the -CH₂OH group to the aromatic carbons C-7, C-8, and C-8a, confirming the position of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. science.govresearchgate.net This is particularly useful for determining stereochemistry and spatial relationships. For instance, NOESY could show correlations between the protons of the C-4 methylene group and the aromatic proton at C-5, confirming their proximity in the three-dimensional structure.

Mass Spectrometry (MS) Applications in the Characterization of Chroman Derivatives

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. measurlabs.com For this compound (C₁₂H₁₆O₂), HRMS would be able to distinguish its exact mass (192.11503 Da) from other compounds with the same nominal mass but different elemental compositions. This high level of accuracy is fundamental for confirming the identity of a newly synthesized or isolated chroman derivative. measurlabs.commass-analytica.com

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like chroman derivatives, often in conjunction with liquid chromatography (LC) and HRMS. mdpi.comnih.gov ESI typically generates protonated molecules [M+H]⁺ or other adducts, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺ adducts, with minimal fragmentation. researchgate.net Analysis of this compound by ESI-MS would be expected to produce ions corresponding to these adducts, confirming the molecular weight.

Table 2: Predicted ESI-MS Adducts and Collision Cross Section (CCS) for this compound

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺193.12232141.3
[M+Na]⁺215.10426154.7
[M+NH₄]⁺210.14886152.2
[M+K]⁺231.07820146.1
[M-H]⁻191.10776145.5

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. fiveable.me Each functional group has a characteristic absorption frequency. libretexts.orgopenstax.orglibretexts.org The IR spectrum of this compound would exhibit distinct peaks corresponding to its alcohol, aromatic, and alkane components. Gas-phase IR spectroscopy can yield spectra characteristic of the ionic structure, revealing the presence of various functional groups. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Appearance
Alcohol (-OH)O-H Stretch3200 - 3600Broad, Strong
Aromatic C-HC-H Stretch3010 - 3100Medium to Weak
Aliphatic C-H (CH₃, CH₂)C-H Stretch2850 - 2960Strong
Aromatic RingC=C Stretch1450 - 1600Medium, Multiple Bands
Alcohol (C-O)C-O Stretch1000 - 1260Strong

These ranges are typical for the specified functional groups. fiveable.melibretexts.orgopenstax.orgnih.gov

The presence of a broad band in the 3200-3600 cm⁻¹ region is a clear indicator of the hydroxyl (-OH) group from the methanol substituent. fiveable.me Strong absorptions between 2850-2960 cm⁻¹ correspond to the C-H stretching of the methyl and methylene groups in the chroman ring. openstax.org The C-O stretching vibration of the primary alcohol would be visible as a strong band around 1044 cm⁻¹. nih.gov Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org

Chromatographic Methods for Purification and Analysis of Chroman Compounds

Chromatography is a fundamental technique for separating, identifying, and purifying components from a mixture. moravek.com In the context of chroman chemistry, including the synthesis of derivatives like this compound, chromatographic methods are indispensable for ensuring the purity of reactants and products.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and sensitive technique routinely employed in organic synthesis to monitor the progress of a reaction. researchgate.netlibretexts.org It operates on the principle of separating compounds based on their differential partitioning between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a mobile phase (a solvent or solvent mixture). researchgate.net

The progress of a reaction, such as the synthesis of a chroman derivative, can be tracked by spotting the reaction mixture on a TLC plate alongside the starting materials. rochester.edu A "co-spot," where the reaction mixture and starting material are spotted in the same lane, is often used to confirm the identity of the spots. libretexts.orgrochester.edu The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction's progression. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.

For chroman derivatives, a common mobile phase consists of a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297). nih.govacs.org The polarity of the solvent system is adjusted to achieve optimal separation. For instance, in the synthesis of a 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one, a precursor to many chroman structures, an Rf value of 0.52 was observed using a 4:1 mixture of hexanes and ethyl acetate. nih.gov

Table 1: Example of TLC Conditions for a Chroman Derivative

Compound Stationary Phase Mobile Phase Rf Value
1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one Silica Gel Hexanes/Ethyl Acetate (4:1) 0.52 nih.gov

After development, the spots are visualized, often using a UV lamp if the compounds are UV-active, or by staining the plate with a chemical reagent. rochester.edu

Column Chromatography and HPLC for Purification and Purity Assessment

Column Chromatography

Column chromatography is a preparative technique used to purify compounds from a mixture on a larger scale than TLC. youtube.com It functions on the same principles as TLC, but the stationary phase (commonly silica gel) is packed into a vertical glass column. youtube.com The impure mixture is loaded onto the top of the column, and the mobile phase, or eluent, is passed through the column under gravity or with applied pressure (flash chromatography). youtube.com

Compounds with a lower affinity for the stationary phase travel down the column more quickly with the mobile phase and are collected in separate fractions. youtube.com The purity of these fractions is then typically assessed by TLC. youtube.com For the purification of 2,2-dimethylchromene derivatives, silica gel column chromatography is frequently employed, using eluent systems such as hexane-ethyl acetate mixtures. nih.govgoogle.com The ratio of the solvents is often determined by preliminary TLC analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced form of column chromatography that forces the mobile phase through the column under high pressure (up to 400 atmospheres). libretexts.org This results in faster and more efficient separations with higher resolution. libretexts.org HPLC columns are typically packed with much smaller particles than traditional column chromatography, providing a greater surface area for interactions. libretexts.org

HPLC can be used for both analytical and preparative purposes. moravek.comresearchgate.net In its analytical mode, it is used to determine the purity of a sample with high sensitivity. In preparative HPLC, larger columns are used to isolate and purify significant quantities of a compound. researchgate.net

There are two main modes of HPLC:

Normal Phase HPLC: Uses a polar stationary phase (like silica) and a non-polar mobile phase. Polar compounds are retained longer on the column. libretexts.org

Reversed-Phase HPLC: This is the more common mode, utilizing a non-polar stationary phase (e.g., silica modified with C18 hydrocarbon chains) and a polar mobile phase. In this case, non-polar compounds have a longer retention time. libretexts.org

Advanced Techniques for Stereochemical Analysis of Chiral Chromans

While this compound itself is not chiral, many chroman derivatives possess one or more chiral centers, making the analysis of their stereochemistry crucial. The separation and identification of enantiomers (non-superimposable mirror images) require specialized techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. numberanalytics.comchiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. These CSPs are often based on polysaccharides. nih.gov

The development of a successful chiral HPLC method often involves screening different types of chiral columns and mobile phases. nih.gov Both HPLC and Supercritical Fluid Chromatography (SFC) are common approaches for chiral separations, with SFC sometimes offering faster analysis times. numberanalytics.comnih.gov

A study on the asymmetric synthesis of stereoisomers of a 2,2-dimethylchroman (B156738) derivative provides a concrete example of chiral HPLC analysis. To separate the enantiomers of 1-((3,4-dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one), a chiral-phase HPLC was used. nih.govacs.org

Table 2: Chiral HPLC Conditions for a Chiral Chroman Derivative

Parameter Condition
Instrument Chiral-Phase HPLC nih.govacs.org
Column YMC Chiral Art Cellulose-SZ, 4.6 mm i.d. × 75 mm, 3 µm nih.govacs.org
Mobile Phase 15% isopropanol (B130326) in hexane (B92381) nih.govacs.org
Flow Rate 0.7 mL/min nih.govacs.org

| Retention Times | (3R,4R)-enantiomer: 5.319 min; (3S,4S)-enantiomer: 8.069 min nih.gov |

Other advanced methods for stereochemical analysis include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents and X-ray crystallography, which can provide definitive information about the absolute configuration of a chiral molecule. wiley.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2,2-Dimethylchroman-8-yl)methanol, and what analytical techniques are critical for confirming its purity and structure?

  • Synthetic Routes : The compound is synthesized via oxidation, reduction, or substitution reactions starting from chroman derivatives. For example, oxidation of its methyl group or substitution of the methanol moiety with other functional groups can yield analogs for structure-activity studies .
  • Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming molecular structure and purity. X-ray crystallography (using programs like SHELXL ) provides definitive stereochemical validation, as demonstrated in studies of structurally similar chroman derivatives .

Q. How can researchers characterize the stereochemical configuration of this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction is the gold standard for determining absolute stereochemistry. Data collection with a Bruker SMART APEX CCD diffractometer (λ = 0.71073 Å) and refinement using SHELXL (e.g., R-factor < 0.05) can resolve chiral centers and substituent orientations . For non-crystalline samples, chiral HPLC or circular dichroism (CD) spectroscopy may supplement structural analysis.

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory reactivity data observed in substitution reactions involving this compound?

  • Approach : Contradictory results (e.g., unexpected product ratios or side reactions) require systematic validation:

Control Experiments : Verify reaction conditions (temperature, solvent, catalyst) against literature protocols for analogous chroman systems .

Spectroscopic Tracking : Use in-situ NMR or IR to monitor intermediate formation.

Computational Modeling : Density Functional Theory (DFT) can predict transition states or competing pathways, as applied in methanol-binding studies of porphyrins .

  • Data Reconciliation : Cross-reference findings with crystallographic data to confirm product identity and rule out polymorphic interference .

Q. How can computational methods like DFT be applied to predict the reactivity or interactions of this compound in catalytic systems?

  • Methodology :

Binding Studies : Model interactions between the methanol group and catalytic sites (e.g., metalloporphyrins) using Gaussian or ORCA software. Parameters like Gibbs free energy (ΔG) of adduct formation can predict binding efficacy .

Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites on the chroman ring.

Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments.

Q. What are the best practices for refining crystal structures of this compound derivatives when encountering disorders or twinning?

  • Refinement Protocols :

Disorder Handling : Use PART instructions in SHELXL to model split positions, ensuring occupancy factors sum to unity .

Twinning Correction : Apply TWIN/BASF commands for twin-law identification (e.g., two-domain pseudo-merohedral twinning).

Validation Tools : Check Rint values (>0.05 indicates twinning) and validate with PLATON’s ADDSYM function .

  • Data Collection : Optimize crystal quality by adjusting growth conditions (e.g., slow evaporation in dichloromethane/hexane mixtures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.